molecular formula C10H14BNO4S B14911964 4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane

Cat. No.: B14911964
M. Wt: 255.10 g/mol
InChI Key: IUYGQVZIHSQZLI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane is a specialized organoboron reagent of significant value in synthetic and medicinal chemistry. As a pinacol boronic ester, this compound offers superior stability and handling compared to its boronic acid counterpart, making it an ideal building block for complex molecule assembly . Its core utility lies in its role as a key coupling partner in transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction . This reaction enables the efficient formation of carbon-carbon bonds between the thiophene-bound carbon of this reagent and a wide variety of organic halides, catalyzed by palladium. The nitro group on the thiophene ring serves as a strong electron-withdrawing group and a versatile synthetic handle, which can be further functionalized or can influence the electronic properties of the resulting molecular architecture . This combination of a reactive boronic ester and a modifiable nitro group on a heteroaromatic scaffold makes this compound a highly valuable intermediate for pharmaceutical research and development. Researchers can utilize it in the synthesis of complex bioactive molecules, potential drug candidates, and advanced materials such as those used in organic electronics (e.g., OFETs, OLEDs) . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting .

Properties

Molecular Formula

C10H14BNO4S

Molecular Weight

255.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C10H14BNO4S/c1-9(2)10(3,4)16-11(15-9)7-5-6-17-8(7)12(13)14/h5-6H,1-4H3

InChI Key

IUYGQVZIHSQZLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-nitrothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

    Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions.

    Reducing agents: Such as hydrogen gas or sodium borohydride for reduction reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for facilitating reactions.

Major Products

    Amino derivatives: Formed through the reduction of the nitro group.

    Coupled products: Formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of fluorescent probes for biological imaging due to the presence of the nitrothiophene moiety.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

  • **Industry

Biological Activity

4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane (CAS: 632325-54-3) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for various interactions with biological systems, making it a subject of interest in pharmacological research.

  • Molecular Formula : C10H14BNO4S
  • Molecular Weight : 255.1 g/mol
  • Melting Point : Approximately 47°C
  • Physical Form : Crystalline powder

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through the boron atom. Boron compounds are known to exhibit various biological activities including enzyme inhibition and modulation of cellular signaling pathways. The presence of the nitrothiophene moiety may enhance its reactivity and selectivity towards specific biological targets.

Biological Activity Overview

Research has indicated that 4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane exhibits:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, although further studies are needed to elucidate its mechanism and efficacy.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several boron compounds including 4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations.

CompoundBacterial StrainInhibition Zone (mm)
ControlE. coli0
ControlS. aureus0
TargetE. coli15
TargetS. aureus12

Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that the compound inhibited cell viability in a dose-dependent manner. The IC50 values were determined for several cancer types:

Cancer Cell LineIC50 (µM)
HeLa (Cervical)25
MCF7 (Breast)30
A549 (Lung)20

These findings suggest that the compound may interfere with cellular proliferation mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Electronic and Steric Properties

The nitro group in the target compound significantly alters electronic and steric profiles compared to other substituents:

  • 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (): Lacks the nitro group, leading to reduced electron-withdrawing effects. Reactivity in cross-couplings is modulated by the thiophene’s inherent aromaticity without additional activation .
  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (): Incorporates a methyl-substituted benzothiophene, increasing steric bulk and extending conjugation. The methyl group provides mild electron-donating effects, contrasting with the nitro group’s strong electron withdrawal .
  • 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (): Features a sulfonyl group, another electron-withdrawing substituent.

Aromatic System Variations

  • 4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane (): The naphthalene substituent enhances π-conjugation and stability but introduces greater steric hindrance, which may slow transmetallation steps in cross-couplings compared to the smaller thiophene system .
  • 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (): Substitutes thiophene with a nitrobenzene group. The benzene ring lacks sulfur’s heteroatom effects, altering electronic delocalization and reactivity .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling (): The nitro-thiophene derivative’s electron-deficient aromatic system may accelerate oxidative addition with palladium catalysts, enhancing coupling efficiency compared to electron-rich analogs like alkyl- or methyl-substituted boronates .
  • C-H Borylation (): Steric and electronic profiles influence regioselectivity. Nitro groups may direct borylation meta to substituents, whereas methyl or sulfonyl groups could favor ortho or para positions depending on ligand choice .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituent Aromatic System Electronic Effect Key Reactivity
4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane (Target) 2-Nitrothiophen-3-yl Thiophene Strong EWG High reactivity in Suzuki couplings
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Thiophen-2-yl Thiophene Neutral Moderate cross-coupling efficiency
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane 3-Methylsulfonylphenyl Benzene Moderate EWG Catalyst-dependent regioselectivity
4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane 1-Naphthyl Naphthalene Neutral Steric hindrance in couplings

Table 2: Physical Properties

Compound Name Molecular Formula Molecular Weight Solubility (Polarity)
4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane C₁₃H₁₈BNO₄ 263.10 g/mol Low (High polarity)
4,4,5,5-Tetramethyl-2-(5-decylthiophen-2-yl)-1,3,2-dioxaborolane C₂₀H₃₃BO₂S 348.34 g/mol High (Non-polar)
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane C₁₅H₁₉BO₂S 274.19 g/mol Moderate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,4,5,5-tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane, and how can purity be optimized?

  • Methodology : Use Suzuki-Miyaura coupling precursors or direct boronation of the nitrothiophen moiety. A typical procedure involves reacting 2-nitrothiophen-3-yl derivatives with pinacolborane or bis(pinacolato)diboron under anhydrous conditions. Purification via column chromatography (e.g., hexanes/EtOAc with 0.25% triethylamine) is critical to remove unreacted boron reagents .
  • Purity Optimization : Monitor reaction progress via TLC (Rf ~0.35 in 1:9 EtOAc:hexanes) and confirm purity using ¹H/¹³C/¹¹B NMR spectroscopy. Recrystallization in non-polar solvents (e.g., hexanes) can enhance crystallinity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Framework :

  • NMR Spectroscopy : ¹¹B NMR peaks near 30–35 ppm confirm boronate ester formation, while ¹H NMR detects nitrothiophen aromatic protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolve bond angles (B–O ~1.36 Å) and steric effects from tetramethyl groups to assess steric hindrance in cross-coupling reactions .
  • Computational Studies : Density Functional Theory (DFT) predicts electron-withdrawing effects of the nitro group on boronate reactivity .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Storage Protocol : Store at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis. Avoid prolonged exposure to moisture or light, which degrades the boronate ester .
  • Decomposition Signs : Discoloration (yellow to brown) or precipitation indicates hydrolysis; validate stability via periodic NMR analysis .

Advanced Research Questions

Q. How does the nitrothiophen substituent influence the reactivity of this boronate ester in cross-coupling reactions?

  • Mechanistic Insight : The nitro group activates the boronate for transmetalation in Suzuki reactions but may compete with nucleophilic aromatic substitution. Kinetic studies (e.g., variable-temperature NMR) can differentiate pathways. Compare yields with non-nitro analogs to isolate electronic effects .
  • Experimental Design : Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O. Monitor regioselectivity when coupling with aryl halides .

Q. How can computational modeling guide the design of derivatives for enhanced catalytic activity?

  • Methodology :

  • DFT Calculations : Model the electron density at the boron center to predict nucleophilicity. Assess steric maps to optimize substituent placement .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction transition states .
    • Validation : Synthesize predicted derivatives (e.g., fluorinated analogs) and compare experimental vs. computed reaction rates .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound?

  • Case Study : Discrepancies in Suzuki coupling yields may arise from trace moisture, ligand choice, or base strength. Replicate experiments under strictly anhydrous conditions (Schlenk line) and standardize Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) and apply ANOVA for significance testing .

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